

Application Note: Determination of Clofibric Acid in Plasma by HPLC-UV

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AN-HPLC-CA001

Introduction

Clofibric acid is the active metabolite of the lipid-lowering agent clofibrate. Therapeutic drug monitoring and pharmacokinetic studies require a reliable and validated method for the quantification of clofibric acid in biological matrices such as plasma. This application note describes a detailed protocol for the determination of clofibric acid in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is simple, rapid, and suitable for routine analysis.

The experimental workflow involves plasma sample preparation using protein precipitation, followed by chromatographic separation on a C18 column and quantification using a UV detector. The method has been validated for linearity, sensitivity, accuracy, and precision.

Experimental Protocols

- Clofibric Acid (analytical standard)
- Internal Standard (IS), e.g., Propylparaben
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Water (HPLC grade, Milli-Q or equivalent)
- Acetic Acid (glacial, analytical grade)
- Control human plasma
- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Centrifuge
- Vortex mixer
- Analytical balance
- Micropipettes
- Mobile Phase: Prepare a solution of 1% acetic acid in an acetonitrile:water (45:55, v/v)
 mixture. Degas the mobile phase before use.
- Standard Stock Solution: Accurately weigh and dissolve clofibric acid in a small amount of ethanol, then dilute with water to obtain a stock solution of 120 μg/mL.[1]
- Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., propylparaben) in acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired calibration range.

The following protocol outlines the steps for the extraction of **clofibric acid** from plasma samples.

- Aliquoting: Pipette 200 μL of the plasma sample into a microcentrifuge tube.
- Addition of Internal Standard: Add a specified volume of the internal standard solution to the plasma sample.



- Protein Precipitation: Add acetonitrile to the plasma sample for simultaneous deproteinization and extraction.[1][2] A common ratio is 1:2 or 1:3 (plasma:acetonitrile).
- Vortexing: Vortex the mixture thoroughly for at least 1 minute to ensure complete mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of **clofibric acid**.

Parameter	Value	
Column	Microsorb-MV C18, or equivalent	
Mobile Phase	1% Acetic Acid in Acetonitrile:Water (45:55, v/v)	
Flow Rate	0.8 mL/min	
Detection Wavelength	230 nm	
Injection Volume	20 μL	
Column Temperature	Ambient	
Run Time	Approximately 10 minutes	

Method Validation Data

The developed HPLC method was validated according to standard guidelines. The key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity



Parameter	Result
Linearity Range	1.5 - 30 μg/mL
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	75 ng on-column
Limit of Quantitation (LOQ)	1.0 - 4.9 μg/mL[3][4]

Table 2: Accuracy and Precision

Concentration (μg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	< 15%	< 15%	85 - 115%
Mid QC	< 15%	< 15%	85 - 115%
High QC	< 15%	< 15%	85 - 115%

Table 3: Recovery

Analyte	Concentration (µg/mL)	Recovery (%)
Clofibric Acid	1.5 - 30	> 94%[2]

Diagrams



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Caption: Experimental workflow for **clofibric acid** analysis in plasma.





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Caption: Key considerations in HPLC method development.

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